![molecular formula C19H22FN3O3S2 B2378514 1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 923367-47-9](/img/structure/B2378514.png)

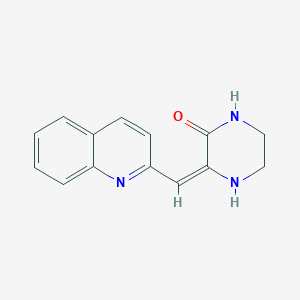

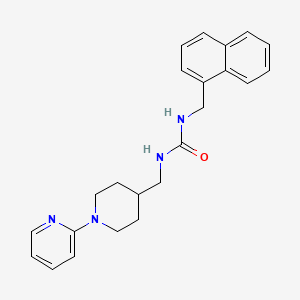

1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a part of a series of “tetrahydrobenzo[d]thiazoles” . It is designed as a dual kinase inhibitor against CK2 and GSK3β . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Synthesis Analysis

The compound was designed from a novel lead identified in silico . The dataset of structural analogs of the lead was designed and confirmed by pharmacophore mapping and molecular docking . The screened analogs were considered further and a series of “tetrahydrobenzo[d]thiazoles” were synthesized .Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl sulfonyl group attached to a tetrahydrobenzo[d]thiazolyl piperidine carboxamide . The presence of a carboxyl group at the meta position of the phenyl ring is crucial for its activity .Chemical Reactions Analysis

The compound is designed to inhibit both CK2 and GSK3β kinases simultaneously . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

- Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated for their anticancer potential. Some derivatives exhibited strong anticancer activity, highlighting the therapeutic potential of such compounds in cancer treatment (Rehman et al., 2018).

Antibacterial Activity

- Tetracyclic quinolone antibacterials with novel structures were synthesized and showed potent activity against both Gram-positive and Gram-negative bacteria, indicating the utility of structurally similar compounds in developing new antibacterial agents (Taguchi et al., 1992).

Antituberculosis Activity

- Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating significant antituberculosis activity and offering a new approach for tuberculosis therapy (Jeankumar et al., 2013).

Material Science

- Fluorinated polyamides containing pyridine and sulfone moieties were synthesized, exhibiting high thermal stability and good solubility in organic solvents. These materials could have potential applications in high-performance polymers and materials science (Liu et al., 2013).

Herbicide Development

- Novel fluoro intermediates for herbicidal sulfonylureas were prepared, illustrating the role of selective fluorine substitution in enhancing the activity and selectivity of herbicides, potentially leading to the development of more effective agricultural chemicals (Hamprecht et al., 1999).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3S2/c20-14-5-7-15(8-6-14)28(25,26)23-11-9-13(10-12-23)18(24)22-19-21-16-3-1-2-4-17(16)27-19/h5-8,13H,1-4,9-12H2,(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWSFMUGAUURIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2378431.png)

![Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2378434.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2378438.png)

![3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2378451.png)

![4-fluoro-N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2378454.png)